Cas no 946312-95-4 (3-methoxy-6-{4-4-(piperidine-1-sulfonyl)benzoylpiperazin-1-yl}pyridazine)

3-methoxy-6-{4-4-(piperidine-1-sulfonyl)benzoylpiperazin-1-yl}pyridazine 化学的及び物理的性質
名前と識別子
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- 3-methoxy-6-{4-4-(piperidine-1-sulfonyl)benzoylpiperazin-1-yl}pyridazine
- [4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone
- 3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine
- SR-01000919818
- (4-(6-methoxypyridazin-3-yl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone
- F5010-0117
- AKOS024488458
- 946312-95-4
- SR-01000919818-1
- VU0628550-1
-
- インチ: 1S/C21H27N5O4S/c1-30-20-10-9-19(22-23-20)24-13-15-25(16-14-24)21(27)17-5-7-18(8-6-17)31(28,29)26-11-3-2-4-12-26/h5-10H,2-4,11-16H2,1H3
- InChIKey: CWSDDHPGXAWTCC-UHFFFAOYSA-N
- SMILES: C(N1CCN(C2=NN=C(OC)C=C2)CC1)(C1=CC=C(S(N2CCCCC2)(=O)=O)C=C1)=O
計算された属性
- 精确分子量: 445.17837553g/mol
- 同位素质量: 445.17837553g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 31
- 回転可能化学結合数: 5
- 複雑さ: 693
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104Ų
- XLogP3: 1.5
3-methoxy-6-{4-4-(piperidine-1-sulfonyl)benzoylpiperazin-1-yl}pyridazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5010-0117-3mg |
3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine |
946312-95-4 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5010-0117-4mg |
3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine |
946312-95-4 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5010-0117-5μmol |
3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine |
946312-95-4 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5010-0117-15mg |
3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine |
946312-95-4 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5010-0117-25mg |
3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine |
946312-95-4 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5010-0117-2μmol |
3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine |
946312-95-4 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5010-0117-1mg |
3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine |
946312-95-4 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5010-0117-10μmol |
3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine |
946312-95-4 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5010-0117-20μmol |
3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine |
946312-95-4 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5010-0117-5mg |
3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine |
946312-95-4 | 5mg |
$69.0 | 2023-09-10 |
3-methoxy-6-{4-4-(piperidine-1-sulfonyl)benzoylpiperazin-1-yl}pyridazine 関連文献
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
3-methoxy-6-{4-4-(piperidine-1-sulfonyl)benzoylpiperazin-1-yl}pyridazineに関する追加情報
3-Methoxy-6-{4-[4-(Piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine: A Comprehensive Overview
The compound 3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine, identified by the CAS number 946312-95-4, is a highly complex and intriguing molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features, which include a pyridazine ring system, a piperazine moiety, and a piperidine sulfonyl group. These structural elements contribute to its potential as a bioactive compound with diverse applications in drug discovery and development.
The pyridazine ring, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2, serves as the core structure of this compound. The substitution pattern on the pyridazine ring is critical to its properties. Specifically, the methoxy group at position 3 and the piperazine moiety at position 6 are key functional groups that influence the molecule's reactivity, solubility, and bioavailability. The piperazine group itself is further substituted with a benzoyl fragment that contains a piperidine sulfonyl group. This substitution pattern suggests that the compound may exhibit significant pharmacokinetic properties, making it a promising candidate for therapeutic applications.
Recent studies have highlighted the importance of sulfonyl groups in drug design due to their ability to enhance bioavailability and stability. The presence of a piperidine sulfonyl group in this compound aligns with these findings, suggesting that it may possess favorable pharmacokinetic profiles. Additionally, the benzoyl fragment attached to the piperazine ring may contribute to the molecule's ability to interact with biological targets, such as enzymes or receptors, thereby enhancing its therapeutic potential.
The synthesis of this compound involves a series of intricate chemical reactions, including nucleophilic substitutions, condensations, and oxidations. Researchers have employed various strategies to optimize the synthesis process, ensuring high yields and purity. For instance, the formation of the pyridazine ring typically involves cyclization reactions under specific conditions, while the attachment of the piperazine and benzoyl groups requires precise control over reaction conditions to avoid side reactions.
From a pharmacological perspective, this compound has shown promise in preclinical studies as a potential modulator of key biological pathways. For example, it has demonstrated activity against certain enzymes associated with inflammatory diseases and cancer. The methoxy group at position 3 is believed to play a critical role in modulating these activities by influencing the molecule's electronic properties and hydrogen bonding capabilities.
In terms of applications, this compound represents a valuable tool for medicinal chemists engaged in drug discovery efforts. Its structural complexity provides ample opportunities for further modification and optimization. By tweaking specific functional groups or substituents, researchers can potentially enhance its potency, selectivity, or pharmacokinetic properties. Furthermore, its unique combination of structural motifs makes it an attractive candidate for exploring novel therapeutic targets.
Looking ahead, ongoing research is focused on elucidating the exact mechanism of action of this compound and identifying its optimal therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression from laboratory research to clinical trials. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing innovative treatments for various diseases.
In conclusion, 3-methoxy-6-{4-[4-(piperidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine stands out as a remarkable example of modern organic chemistry's ability to design sophisticated molecules with significant therapeutic potential. Its unique structure, coupled with promising preclinical data, positions it as a key player in future drug development efforts.
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